![molecular formula C19H16Cl2N4O3 B2512392 (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 391893-97-3](/img/structure/B2512392.png)
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H16Cl2N4O3 and its molecular weight is 419.26. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Design and Synthesis for Anti-inflammatory Activity : A study on the synthesis of indole acetamide derivatives, including molecular docking analysis, showed significant promise in anti-inflammatory applications. These compounds were synthesized with good yield and characterized by various spectroscopic analyses. Their anti-inflammatory activity was confirmed through in silico modeling targeting the cyclooxygenase COX-1 and COX-2 domains, highlighting their potential as anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antioxidant Properties : Another research focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. These compounds exhibited considerable antioxidant activity, making them potential candidates for developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Molecular Docking and Drug Design
Molecular Docking for Antimicrobial Agents : Research on certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides showed they could be synthesized and characterized as new antimicrobial agents. Molecular docking studies revealed their potential binding modes to target proteins, indicating their efficacy against specific microorganisms (Almutairi et al., 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Photovoltaic Efficiency and Ligand-Protein Interactions : A study exploring benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical studies, including ligand-protein interactions and photovoltaic efficiency modeling, showed that these compounds could have applications in dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency (LHE) and good free energy of electron injection (Mary et al., 2020).
properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3/c20-13-5-6-17(15(21)7-13)28-11-19(27)23-10-18(26)25-24-9-12-8-22-16-4-2-1-3-14(12)16/h1-9,22H,10-11H2,(H,23,27)(H,25,26)/b24-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKRCGVIRXOJY-PGGKNCGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-(2,4-dichlorophenoxy)acetamide |
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